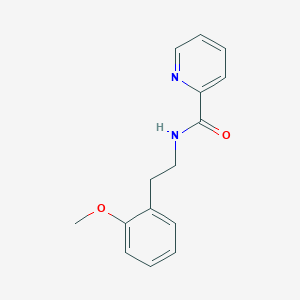

N-(2-methoxyphenethyl)picolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-8-3-2-6-12(14)9-11-17-15(18)13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H,17,18) |

InChI Key |

OKTKPNAXEXETIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Biological Activity Profiling of N 2 Methoxyphenethyl Picolinamide and Analogues

Enzyme Inhibition Studies

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). ontosight.ainih.govwikipedia.org By catalyzing the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs), NAPE-PLD plays a crucial role in regulating the levels of NAEs, which are involved in various physiological processes such as pain, inflammation, and emotional behavior. ontosight.ainih.gov

The inhibitory potential of compounds against NAPE-PLD is often evaluated using biochemical assays. These assays typically utilize recombinant NAPE-PLD and a substrate, such as a fluorogenic NAPE analog, to measure the enzyme's activity in the presence of potential inhibitors. nih.govnih.gov For instance, the inhibitor LEI-401 was identified through a high-throughput screen and demonstrated a potent inhibition of NAPE-PLD with an IC50 value of 0.16 ± 0.03 µM. nih.govresearchgate.net Another inhibitor, ARN19874, showed an IC50 value of 94 ± 4 µM. researchgate.net These assays are crucial for determining the potency and selectivity of inhibitors. nih.gov

Table 1: NAPE-PLD Inhibition Data

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| LEI-401 | 0.16 ± 0.03 | Biochemical Assay |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Inhibitors of NAPE-PLD are expected to decrease the production of NAEs. ontosight.ai Studies have shown that LEI-401 effectively reduces the levels of various NAEs, including anandamide, in neuroblastoma cells. nih.gov This effect was dependent on the presence of NAPE-PLD, as the inhibitor had no effect on NAE levels in NAPE-PLD knockout cells. nih.gov Similarly, administration of LEI-401 to mice led to a reduction in brain NAE levels. nih.gov However, the impact of NAPE-PLD inhibition on NAE levels can be complex, as NAPE-PLD-independent pathways for NAE biosynthesis also exist. rsc.org For example, while ARN19874 caused an accumulation of NAPE in cells, a significant decrease was only observed for stearoylethanolamide levels at specific time points, suggesting the involvement of other pathways for other NAEs. rsc.org The fatty acid composition of the diet can also influence the effect of NAPE-PLD deficiency on brain anandamide levels. rsc.org

Poly(ADP-ribose) Synthetase Inhibition

Poly(ADP-ribose) synthetase (PARP), also known as poly(ADP-ribose) polymerase, is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. nih.govmdpi.com Some of the most potent inhibitors of PARP are benzamide (B126) derivatives, particularly those substituted at the 3-position. nih.gov For example, 3-aminobenzamide (B1265367) and 3-methoxybenzamide (B147233) have been identified as competitive inhibitors of PARP with Ki values below 2 µM. nih.gov The inhibitory activity is often linked to the presence of a carbonyl group within a polyaromatic heterocyclic structure or a carbamoyl (B1232498) group attached to an aromatic ring. nih.gov The inhibition of PARP can be synergistic with the inhibition of other enzymes, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which is involved in the synthesis of the PARP substrate β-NAD+. nih.gov

Table 2: PARP Inhibition Data

| Compound | Ki (µM) | Inhibition Type |

|---|---|---|

| 3-aminobenzamide | < 2 | Competitive |

Ki represents the inhibition constant.

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibition

HSD17B13 is a member of the hydroxysteroid dehydrogenase family and is primarily expressed in the liver. nih.govnih.gov It is associated with lipid droplets and is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to more severe forms like nonalcoholic steatohepatitis (NASH) and cirrhosis. nih.govnih.gov This has spurred interest in developing pharmacological inhibitors of HSD17B13. nih.govenanta.com The enzymatic activity of HSD17B13 involves the conversion of steroids and other lipids, with NAD+ acting as a cofactor. nih.gov A potent and selective inhibitor, BI-3231, was identified through high-throughput screening and has been shown to bind specifically to human HSD17B13, particularly in the presence of NAD+. nih.gov Crystal structures of HSD17B13 in complex with NAD+ and small molecule inhibitors have been determined, providing a basis for structure-based drug design. rcsb.org

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com While AChE is the primary target, BuChE activity increases as dementia progresses, making it an important secondary target. nih.gov Picolinamide (B142947) derivatives have been investigated as potential cholinesterase inhibitors. nih.gov Structure-activity relationship studies of benzamide and picolinamide derivatives have shown that the position of a dimethylamine (B145610) side chain significantly influences their inhibitory activity and selectivity for AChE over BuChE. nih.gov Generally, picolinamide derivatives have demonstrated stronger bioactivity than their benzamide counterparts in this context. nih.gov For instance, one picolinamide derivative, compound 7a, exhibited potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM and high selectivity over BuChE. nih.gov

Table 3: Cholinesterase Inhibition Data

| Compound | Target | IC50 (µM) | Selectivity (AChE/BuChE) |

|---|

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Aurora Kinase Inhibition

Research has explored the potential of N-(2-methoxyphenethyl)picolinamide analogues as inhibitors of Aurora kinases, a family of serine/threonine kinases that are crucial regulators of mitosis and cytokinesis. caymanchem.com One study focused on a new class of dual inhibitors that target both Aurora kinase and tubulin polymerization. nih.gov By introducing substituted phenoxyethylamino or pyridyloxyethylamino groups to a pyridine (B92270) core, researchers developed compounds with significant Aurora kinase inhibitory activity. nih.gov

One particular compound, 3g, demonstrated not only inhibition of Aurora kinase but also excellent selectivity for this kinase over 66 other kinases. nih.gov It was also found to inhibit the phosphorylation of Ser10 of histone H3, a known substrate of Aurora kinase, and to disrupt tubulin polymerization in vitro. nih.gov Furthermore, this compound exhibited good cell membrane permeability and a favorable pharmacokinetic profile, leading to its effectiveness in animal models of cancer. nih.gov

Another inhibitor, identified as Aurora Kinase Inhibitor II, is a cell-permeable anilinoquinazoline (B1252766) that specifically blocks the activity of Aurora A with an IC₅₀ of 0.39 µM. caymanchem.com In MCF-7 breast cancer cells, this inhibitor was shown to block proliferation with an IC₅₀ value of 1.25 µM. caymanchem.com

Other Enzyme Systems (e.g., α-glucosidase, lipoxygenase)

The inhibitory potential of this compound and its analogues has been investigated against various other enzyme systems, including α-glucosidase and lipoxygenase.

α-Glucosidase Inhibition:

α-Glucosidase inhibitors are a class of oral medications used to manage type 2 diabetes by delaying the absorption of glucose in the small intestine. nih.gov Research into natural and synthetic compounds has identified several potent inhibitors of this enzyme. For instance, a series of amide and polyamino-derivatives of lupane (B1675458) triterpenoids have been evaluated for their α-glucosidase inhibitory activity. mdpi.com Among these, a betulonic acid C28-conjugate with triethylenetetramine (B94423) and C3,C28-bis-aminopropoxy-betulin were identified as potent micromolar inhibitors of yeast α-glucosidase. mdpi.com These compounds were also found to inhibit the endoplasmic reticulum α-glucosidase, suggesting a potential to suppress tumor invasiveness and neovascularization in addition to their cytotoxic effects. mdpi.com

Studies on plant extracts have also revealed significant α-glucosidase inhibitory activity. Extracts from Cotoneaster species demonstrated a concentration-dependent ability to inhibit yeast α-glucosidase, with some extracts showing activity 2–20 times higher than the antidiabetic drug acarbose. mdpi.com

Lipoxygenase Inhibition:

Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. mdpi.com Inhibition of 5-lipoxygenase (5-LOX) is a therapeutic target for inflammatory conditions. nih.gov Research has identified various compounds with 5-LOX inhibitory activity. For example, aethiopinone, a natural compound, was found to be a potent inhibitor of 5-LOX from human neutrophils with an IC₅₀ of 0.11 µM. nih.gov

The development of dual inhibitors targeting both 5-lipoxygenase-activating protein (FLAP) and microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) has also been an area of focus. nih.gov Additionally, certain chalcone (B49325) derivatives have been synthesized and evaluated for their antioxidant and soybean lipoxygenase (LOX) inhibitory activities. mdpi.com

Receptor Ligand Interaction Studies

Cannabinoid Receptor (CB1, CB2) Binding Evaluation

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a wide range of physiological processes. windows.netnih.gov CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly expressed in the immune system. windows.netresearchgate.net

Research has focused on developing ligands with specific affinities and selectivities for these receptors. nih.gov The psychoactive component of marijuana, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), is a partial agonist of CB1. Synthetic cannabinoids, such as CP 55,940, have been developed that are more potent than Δ⁹-THC. windows.net

The affinity of ligands for cannabinoid receptors is typically determined through binding assays. For instance, a universal TR-FRET kinetic ligand binding assay has been developed to characterize the binding kinetics of ligands to both CB1 and CB2 receptors. researchgate.net This allows for the determination of key parameters like the association rate constant (kon) and the dissociation rate constant (koff). researchgate.net

Endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), have different binding profiles. windows.net Anandamide exhibits a slightly higher affinity for CB1 over CB2 receptors, while 2-AG is considered the endogenous ligand for CB2, though it also binds to CB1. windows.netnih.gov The structural basis for ligand binding and selectivity has been investigated through crystal structures of agonist-bound human CB1 receptor, revealing important conformational changes upon agonist binding.

Advanced Methodologies for Ligand-Receptor Binding Assays

The characterization of how a ligand, such as this compound or its analogues, interacts with its biological receptor is fundamental to understanding its mechanism of action. Modern biophysical techniques have largely surpassed traditional methods, offering real-time, label-free, and highly sensitive analysis of binding events. Two prominent methodologies in this domain are Surface Plasmon Resonance (SPR) and Bioluminescence Resonance Energy Transfer (BRET).

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring the binding of ligands to receptor proteins immobilized on a sensor surface. labome.com The method relies on the detection of changes in the refractive index at the surface of a gold-coated sensor chip when a ligand in solution binds to the immobilized receptor. labome.comnih.gov This allows for the real-time measurement of both the association (kₐ) and dissociation (kₑ) rates of the interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a quantitative measure of binding affinity. biosensingusa.com SPR is particularly valuable for studying the binding kinetics of a wide range of molecules, including small molecules like picolinamide derivatives interacting with their protein targets. labome.comnih.gov The technology is capable of analyzing interactions even for challenging targets like G protein-coupled receptors (GPCRs), which can be captured on the sensor chip in a state that preserves their ligand-binding activity. nih.govnih.gov

Bioluminescence Resonance Energy Transfer (BRET) is another advanced assay used to study molecular proximity and binding in living cells. mdpi.comnih.gov This technique involves genetically fusing a bioluminescent donor enzyme (like a luciferase) to one protein of interest (e.g., a receptor) and a fluorescent acceptor molecule (like a green fluorescent protein, GFP) to its binding partner or ligand. oup.combiorxiv.org When the two molecules are in close proximity (typically <10 nm), the energy from the luciferase's substrate oxidation is non-radiatively transferred to the acceptor, causing it to fluoresce. mdpi.comnih.gov The key advantage of BRET is its low background signal, as it does not require an external light source for excitation, leading to a high signal-to-noise ratio. mdpi.comoup.com This method is exceptionally suited for observing ligand-induced conformational changes within receptor complexes and can provide physical evidence of specific molecular interactions inside the cell. nih.gov

These advanced assays provide crucial data on binding affinity, kinetics, and specificity, which are essential for the rational design and optimization of analogues of this compound for desired biological activities.

Antiproliferative and Antifungal Evaluations

Picolinamide derivatives have been a subject of significant research as a scaffold for developing novel anticancer agents. Numerous studies have demonstrated the antiproliferative activity of these compounds across a wide range of human cancer cell lines.

Research into novel picolinamide-based derivatives has identified compounds with potent inhibitory activity against various cancer cell lines. For instance, a series of derivatives designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors showed significant antiproliferative effects against A549 (non-small cell lung cancer) and HepG2 (liver cancer) cell lines. nih.gov In one study, compounds 8j and 8l emerged as the most active, with IC₅₀ values comparable or superior to the reference drugs Sorafenib (B1663141) and Axitinib. nih.gov

Another study focused on 2-amido and ureido quinoline (B57606) derivatives incorporating a picolinamide structure. nih.govdoi.org These compounds were evaluated against a panel of 60 cancer cell lines. The 2,4-difluorophenyl urea (B33335) derivative (9b ) and the 4-chloro-3-trifluoromethylphenyl urea derivative (9d ) were particularly potent, showing greater efficacy than sorafenib in numerous cell lines, especially renal, ovarian, and non-small cell lung cancers. nih.govdoi.org Compound 9d was found to be a highly selective inhibitor of BRAF(V600E) and C-RAF kinases. nih.gov

Similarly, new thienylpicolinamidine derivatives were synthesized and tested against the NCI-60 cancer cell line panel. nih.gov The 4-methoxyphenyl (B3050149) derivative 4a demonstrated profound growth inhibition, with GI₅₀ values in the sub-micromolar range against leukemia (SR), colon cancer (SW-620), and non-small cell lung cancer (NCI-H460) cell lines. nih.gov Further investigations into aryl carboxamide derivatives identified several picolinamide and isonicotinamide (B137802) analogues with high antiproliferative activity across nine different cancer types. mdpi.com

The collective findings from these studies highlight the versatility of the picolinamide scaffold in generating compounds with significant and sometimes selective antiproliferative activity.

| Compound | Target/Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 8j | VEGFR-2 Inhibitor | A549 | 12.5 µM | nih.gov |

| 8j | VEGFR-2 Inhibitor | HepG2 | 20.6 µM | nih.gov |

| 8l | VEGFR-2 Inhibitor | A549 | 13.2 µM | nih.gov |

| 8l | VEGFR-2 Inhibitor | HepG2 | 18.2 µM | nih.gov |

| 9b | Ureido Quinoline | A498 (Renal) | 0.42 µM | nih.govdoi.org |

| 9d | Ureido Quinoline | A498 (Renal) | 1.36 µM | nih.govdoi.org |

| 9d | BRAF(V600E) Inhibitor | - | 316 nM | nih.gov |

| 9d | C-RAF Inhibitor | - | 61 nM | nih.gov |

| 4a | Thienylpicolinamidine | SR (Leukemia) | 0.34 µM | nih.gov |

| 4a | Thienylpicolinamidine | SW-620 (Colon) | 0.43 µM | nih.gov |

| 4a | Thienylpicolinamidine | NCI-H460 (NSCLC) | 0.52 µM | nih.gov |

In the search for novel antifungal agents to combat the rise of drug-resistant fungal infections, picolinamide scaffolds have been identified as having promising activity. nih.gov A significant breakthrough in this area was the identification of the phosphatidylinositol/phosphatidylcholine transfer protein, Sec14p, as the specific molecular target for certain picolinamide and benzamide compounds in Saccharomyces cerevisiae. nih.govnih.gov

Sec14p is an essential protein in several pathogenic fungi, playing a crucial role in maintaining the lipid composition of the Golgi apparatus, which is vital for secretion and cell viability. nih.govresearchgate.net It is considered an attractive antifungal target because it is specific to fungi and druggable. nih.govresearchgate.net

Studies combining chemogenomic profiling, biochemical assays, and functional variomics screens have confirmed that picolinamides exert their antifungal effect by directly inhibiting Sec14p. nih.gov The X-ray co-crystal structure of a picolinamide compound bound to Sec14p revealed that the inhibitor occupies the lipid-binding pocket of the protein. nih.govnih.gov This binding occludes the pocket, effectively shutting down the protein's lipid transfer function and leading to fungal cell death. researchgate.net The growth-inhibitory effects of these compounds could be overcome in mutant yeast strains that bypass the need for Sec14p function, further validating it as the specific target. nih.gov These findings establish a clear mechanism of action and provide a rational basis for the further optimization of picolinamide analogues as novel antifungal agents. nih.gov

Following promising in vitro results, the evaluation of this compound analogues moves to preclinical assessment in relevant biological models. This stage is crucial for understanding a compound's activity and effects within a living organism (in vivo). anmm.org.mx The choice of model depends on the therapeutic area being investigated, such as oncology or infectious diseases.

For compounds with antiproliferative activity, xenograft models in immunocompromised mice are commonly used. In these models, human cancer cells are implanted, and the effect of the compound on tumor growth is monitored. This provides data on the agent's ability to inhibit tumor progression in a complex biological system. researchgate.net

For anti-inflammatory or immunomodulatory picolinamide analogues, models like the Complete Freund's Adjuvant (CFA)-induced inflammation model in rodents can be employed. nih.govresearchgate.net In such studies, researchers assess the compound's ability to reduce inflammation-related symptoms, such as paw edema, and analyze tissue samples through histopathology to observe changes at a cellular level. nih.gov

In the context of antifungal activity, in vivo efficacy can be tested in mouse models of systemic fungal infections, for example, with Candida albicans or Aspergillus fumigatus. researchgate.net The assessment would involve administering the picolinamide compound to infected mice and evaluating outcomes such as survival rates and fungal burden in key organs.

These preclinical models provide essential information on a compound's biological activity, which cannot be obtained from in vitro assays alone. anmm.org.mx The data generated from these in vivo studies are critical for determining whether a compound has the potential to advance into clinical development.

Mechanistic Elucidation of N 2 Methoxyphenethyl Picolinamide Action

Molecular Target Identification and Characterization

The biological activity of picolinamide (B142947) derivatives, including N-(2-methoxyphenethyl)picolinamide, has been linked to specific molecular targets. Research combining chemogenomic profiling and biochemical assays has been instrumental in identifying these targets. In the context of antifungal properties, studies on related picolinamide scaffolds have identified Sec14p, a key phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target. Current time information in Bangalore, IN. This identification opens avenues for understanding the compound's mechanism and for the rational design of new agents. Current time information in Bangalore, IN.

The interaction between picolinamide-based compounds and their molecular targets occurs at specific binding sites. For the antifungal activity of picolinamides, the target is the lipid-binding pocket of the Sec14p protein. Current time information in Bangalore, IN. A functional variomics screen successfully identified specific amino acid residues within this pocket that confer resistance when mutated, confirming this site as the locus of interaction. Current time information in Bangalore, IN.

For other biological effects, such as the modulation of the endocannabinoid system, the proposed mechanism involves the inhibition of Fatty Acid Amide Hydrolase (FAAH). researchgate.netnih.govnih.gov FAAH is a serine hydrolase, and inhibitors often interact with a catalytic serine residue (Ser241) in the active site. nih.govmdpi.com Picolinamide-related structures, such as α-ketoheterocycles, are designed to present an electrophilic carbonyl group that reacts with this serine residue to form a stable, covalent hemi-acetal intermediate, effectively inhibiting the enzyme. researchgate.net

In the context of antiproliferative activity, various picolinamide derivatives have been shown to interact with the kinase domain of specific enzymes. For instance, certain derivatives potently inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with molecular docking studies suggesting interaction with the DFG motif in the kinase domain. nih.gov Other derivatives have been found to selectively inhibit Aurora-B kinase. nih.gov

Structural biology provides definitive evidence of binding interactions. The determination of the X-ray co-crystal structure of a complex between a picolinamide-related compound and its target, Sec14p, has been achieved. Current time information in Bangalore, IN. This structural analysis confirmed that the compound binds within the lipid-binding cavity of the protein. Current time information in Bangalore, IN. The co-crystal structure not only validated the binding site but also provided a rational explanation for the observed structure-activity relationships and the specific amino acid mutations that confer resistance. Current time information in Bangalore, IN. Such structural insights are critical for optimizing the compound's design to enhance potency and selectivity. Current time information in Bangalore, IN.

Cellular Pathway Modulation

This compound and related compounds can modulate multiple cellular pathways, leading to a range of biological effects from endocannabinoid system regulation to antiproliferative action.

The endocannabinoid system (ECS) is a critical signaling network that regulates various physiological processes to maintain homeostasis. mdpi.comnih.gov It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide (B1667382) (AEA), and enzymes for their synthesis and degradation. mdpi.comnih.gov One of the primary enzymes responsible for breaking down AEA is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov

The inhibition of FAAH is a key strategy for modulating the ECS. researchgate.net By blocking FAAH, the levels of endogenous cannabinoids like AEA are increased, enhancing their signaling activity at cannabinoid receptors. nih.govmdpi.com Picolinamide derivatives are among the classes of compounds investigated as FAAH inhibitors. researchgate.net Pharmacological inhibition of FAAH has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists, making it a promising therapeutic approach. nih.gov This modulation of FAAH-regulated lipid signaling can influence opiate tolerance and inflammation. mdpi.comnih.gov

Phosphatidylinositol transfer proteins (PITPs) are crucial regulators of lipid signaling and homeostasis. nih.gov The Sec14 family of PITPs, to which the identified picolinamide target Sec14p belongs, plays a vital role in mobilizing phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes. nih.gov These proteins are not enzymes themselves but facilitate the activity of lipid kinases, thereby influencing the production of phosphoinositides used in cellular signaling. nih.gov

By binding to the lipid-binding pocket of Sec14p, picolinamide compounds inhibit its function. Current time information in Bangalore, IN. This disrupts the transfer of lipids, which can interfere with essential cellular processes that rely on proper lipid homeostasis, such as membrane trafficking and signaling pathway regulation. This mechanism is the basis for the potent antifungal activity observed with certain picolinamide and benzamide (B126) chemotypes. Current time information in Bangalore, IN.

Picolinamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines through the modulation of several key signaling pathways. nih.govnih.govnih.gov

VEGFR-2 Inhibition: Certain picolinamide derivatives act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. Compounds have shown inhibitory activity with IC50 values in the nanomolar range, superior to reference drugs like sorafenib (B1663141). nih.gov

Aurora Kinase Inhibition: A series of N-methylpicolinamide-4-thiol derivatives have been found to exhibit broad-spectrum antiproliferative activity by selectively inhibiting Aurora-B kinase, a key regulator of mitosis. nih.gov Inhibition of this kinase can lead to errors in cell division and ultimately trigger apoptosis. nih.gov

Cell Cycle Arrest: Treatment of cancer cells with picolinamide derivatives can lead to cell cycle arrest. For example, some derivatives cause cells to accumulate in the G2/M phase, preventing them from completing mitosis. nih.gov This is often associated with the downregulation of key cell cycle genes like cyclin-dependent kinase 1 (cdk1) and topoisomerase II (topoII). nih.gov

MAPK Pathway: Some studies suggest that picolinamide derivatives may exert their effects by targeting components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is central to cell proliferation, differentiation, and survival, and its dysregulation is a common feature of cancer.

These findings indicate that picolinamide-based compounds can induce apoptosis and inhibit cancer cell proliferation through a multi-targeted approach on critical cellular signaling pathways.

Interactive Data Tables

Antiproliferative Activity of Picolinamide Derivatives Against Cancer Cell Lines

This table summarizes the growth inhibitory (GI50) values for various picolinamide derivatives against different cancer cell lines, as reported in scientific literature.

| Compound/Derivative | Cancer Cell Line | Cancer Type | GI50 (µM) | Source |

| Thienylpicolinamidine 4a | SR | Leukemia | 0.34 | nih.gov |

| Thienylpicolinamidine 4a | SW-620 | Colon Cancer | 0.43 | nih.gov |

| Thienylpicolinamidine 4a | NCI-H460 | Non-Small Cell Lung Cancer | 0.52 | nih.gov |

| N-methylpicolinamide 6p | HepG2 | Liver Cancer | <10 | nih.gov |

| N-methylpicolinamide 6p | HCT-116 | Colon Cancer | <10 | nih.gov |

| N-methylpicolinamide 6p | SW480 | Colon Cancer | <10 | nih.gov |

| Androstane Derivative 5 | MDA-MB-231 | Breast Cancer | 9.3 | researchgate.net |

| Androstane Derivative 7 | PC-3 | Prostate Cancer | 10.1 | researchgate.net |

Kinase Inhibitory Activity of Picolinamide Derivatives

This table shows the half-maximal inhibitory concentration (IC50) of specific picolinamide derivatives against key protein kinases.

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Drug | Reference IC50 (nM) | Source |

| Picolinamide 9a | VEGFR-2 | 27 | Sorafenib | 180 | nih.gov |

| Picolinamide 7h | VEGFR-2 | 87 | Sorafenib | 180 | nih.gov |

| Picolinamide 9l | VEGFR-2 | 94 | Sorafenib | 180 | nih.gov |

| N-methylpicolinamide 6p | Aurora-B | 87% inhibition @ 10 µM | - | - | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Picolinamide (B142947) Core and its Impact on Bioactivity

The picolinamide scaffold, a pyridine (B92270) ring bearing a carboxamide group at the 2-position, serves as a crucial anchor for molecular interactions. Studies on related series of picolinamide derivatives have shown that modifications to this heterocyclic core can profoundly influence biological activity. researchgate.net The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction for target binding.

Research into related heterocyclic carboxamides demonstrates that the nature and position of substituents on the ring system are critical. For instance, in studies of pyrimidine-4-carboxamides, which share features with picolinamides, the introduction of different groups at various positions on the ring led to significant variations in inhibitory activity. nih.gov While specific data on substitutions to the picolinamide ring of N-(2-methoxyphenethyl)picolinamide are limited in the provided results, general principles of medicinal chemistry suggest that introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring and its ability to engage in pi-stacking or hydrogen bonding interactions.

In a broader context of amide-containing compounds, the bioactivity of picolinamide derivatives has been shown to be generally stronger than that of corresponding benzamide (B126) derivatives, highlighting the importance of the pyridine nitrogen for activity. researchgate.net

Table 1: Impact of Picolinamide Core Modifications on Bioactivity in Related Compound Series

| Modification | Compound Series | Observed Impact on Bioactivity | Reference |

| Replacement of Picolinamide with Benzamide | Amide Derivatives | Picolinamide derivatives exhibited stronger bioactivity than benzamide counterparts. | researchgate.net |

| Substitution on the Pyridine/Pyrimidine Ring | Pyrimidine-4-carboxamides | Altering substituents on the core ring system significantly modulated inhibitory potency. | nih.gov |

Role of the 2-Methoxyphenethyl Substituent in Ligand-Target Interactions

The length of the phenethyl chain is also a key determinant of activity. The two-carbon linker optimally spaces the phenyl ring from the amide nitrogen, allowing it to access and bind to what is likely a hydrophobic pocket in the target protein. nih.gov Structure-activity relationship studies on related phenethylamine (B48288) derivatives confirm that the ethylamine (B1201723) backbone is a foundational element for affinity at various receptors. researchgate.net Shortening or lengthening this chain would likely misalign the aromatic ring, disrupting favorable hydrophobic and van der Waals interactions and reducing binding affinity.

The flexibility of the phenethyl side chain presents both an advantage and a disadvantage. While it allows the molecule to adopt an optimal conformation for binding, this comes at an entropic cost. Medicinal chemistry strategies often involve conformationally restricting flexible ligands to "lock" them into their bioactive conformation, thereby increasing potency and selectivity.

In a closely related series of inhibitors, conformational restriction of an N-methylphenethylamine substituent by incorporating it into a piperidine (B6355638) ring structure resulted in a threefold increase in inhibitory potency. nih.gov This finding strongly suggests that the binding pocket favors a specific, rigidified geometry. Applying this principle to this compound, constraining the phenethyl chain—for instance, by creating a tetrahydroisoquinoline ring system—could be a promising strategy to enhance its inhibitory power.

Table 2: Effect of Side Chain Modifications on Potency

| Modification Strategy | Example from Related Series | Impact on Potency | Reference |

| Conformational Restriction | Introduction of a phenylpiperidine | 3-fold increase in potency | nih.gov |

| Altering Methoxy (B1213986) Position | Moving methoxy group from para to ortho | Improved biological properties and clearance | nih.gov |

Contributions of Amide Linker and Terminal Substituents to Efficacy and Selectivity

The stability of the amide bond is also a key feature for in vivo applications. In drug design, amide linkers are often considered robust, ensuring the molecule remains intact until it reaches its target. nih.gov However, in other contexts, such as in pH-sensitive linkers for drug delivery, the reactivity of amide derivatives can be tuned. For example, maleic acid amide derivatives can be designed to cleave under the acidic conditions of a tumor microenvironment. uu.nl For this compound, the stability of the amide linker is likely crucial for its sustained action.

Terminal substituents, such as the methoxy group on the phenethyl ring, contribute significantly to efficacy and selectivity by engaging in specific interactions and influencing properties like lipophilicity, which affects cell permeability and target engagement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While a specific QSAR model for this compound was not found, the principles of QSAR are directly applicable to understanding and optimizing this chemical series. QSAR modeling seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com

For a series of this compound analogs, a QSAR study would involve generating a dataset of compounds with variations at key positions (e.g., different substituents on the picolinamide or phenyl rings) and measuring their inhibitory activity (e.g., IC₅₀). researchgate.net Molecular descriptors would then be calculated for each analog, quantifying various properties:

Steric descriptors: (e.g., molecular volume, surface area) related to the size and shape of substituents.

Electronic descriptors: (e.g., Hammett constants, partial charges) related to a substituent's electron-donating or -withdrawing character.

Hydrophobic descriptors: (e.g., LogP) related to the compound's lipophilicity.

Topological descriptors: Describing molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation of the following general form could be developed:

pIC₅₀ = c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + C

Such a model would quantify the positive and negative contributions of different structural features. researchgate.netnih.gov For instance, a 3D-QSAR model could generate contour maps indicating regions where bulky groups (steric fields), positive or negative charges (electrostatic fields), or hydrophobic groups would be favorable or unfavorable for activity, providing a powerful visual guide for designing more potent and selective inhibitors. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on various picolinamide (B142947) derivatives have utilized this method to elucidate their binding modes within the active sites of biological targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org

Ligand-Target Interaction Analysis and Hotspot Identification

In studies of picolinamide-based derivatives as VEGFR-2 inhibitors, molecular docking has been instrumental in identifying key interactions. For instance, it has been observed that the pyridine (B92270) nitrogen of the picolinamide core can form crucial hydrogen bonds with the backbone NH of hinge region residues, such as Cys919. nih.gov Additionally, the amide NH group of the picolinamide moiety often participates in hydrogen bonding with the carbonyl group of the same residue. nih.gov These interactions are critical for anchoring the ligand within the ATP-binding pocket of the kinase.

Prediction of Binding Affinity and Specificity

Docking studies not only predict the binding pose but also provide a score that estimates the binding affinity. For a series of picolinamide derivatives targeting VEGFR-2, docking scores (ΔG) have been reported in the range of -10.28 to -10.52 kcal/mol, corresponding to low micromolar inhibitory constants (Ki). nih.gov These predicted affinities often correlate well with experimentally determined biological activities, such as IC50 values. nih.gov The specificity of these compounds is attributed to the unique shape and electrostatic environment of the target's active site, which accommodates the picolinamide scaffold and its specific substitutions.

Table 1: Illustrative Docking Data for Picolinamide Derivatives Targeting VEGFR-2

| Compound | Docking Score (ΔG, kcal/mol) | Predicted Ki (µM) | Key Interacting Residue |

| Derivative 8j | -10.28 | 0.029 | Cys919 |

| Derivative 8l | -10.52 | 0.019 | Cys919 |

Note: This data is for illustrative picolinamide derivatives from a study on VEGFR-2 inhibitors and not for N-(2-methoxyphenethyl)picolinamide itself. nih.gov

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) and ab initio calculations have been applied to the picolinamide scaffold and its derivatives. acs.orgcore.ac.ukuc.pt

Electronic Structure and Reactivity Descriptors

Quantum chemical studies on picolinamide have revealed important details about its electronic structure. acs.orgcore.ac.ukuc.pt The distribution of electron density, for example, highlights the electronegative character of the pyridine nitrogen and the carbonyl oxygen, making them likely sites for hydrogen bond acceptance. Conversely, the amide hydrogen is identified as a potential hydrogen bond donor.

Reactivity descriptors, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's susceptibility to nucleophilic and electrophilic attack. For picolinamide derivatives, these calculations can help in predicting their metabolic stability and potential for covalent interactions. A study on picolinic acid derivatives suggested that their physiological effects could be correlated with their electronic structure, specifically their ionization potential. nih.gov

Conformational Analysis and Tautomeric Equilibria

The relative orientation of the picolinamide's carboxamide group with respect to the pyridine ring is a key determinant of its biological activity. Quantum chemical calculations have been used to determine the most stable conformations. For picolinamide itself, a single conformation was found to be predominant in cryogenic matrices, a finding supported by DFT and ab initio (MP2) calculations. acs.orgcore.ac.ukuc.pt These studies indicate a significant energy barrier to rotation around the C-C bond connecting the pyridine ring and the amide group. The planarity or slight twist of the amide group relative to the pyridine ring can influence its interaction with target proteins. acs.org

Molecular Dynamics Simulations for Dynamic Ligand-Target Systems

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the flexibility of both the ligand and the target over time. MD simulations are frequently employed to refine docking results and to study the behavior of ligand-protein complexes in a more realistic, solvated environment. figshare.complos.org

For related systems, MD simulations have been used to assess the stability of the interactions predicted by docking. figshare.com By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can confirm whether the ligand remains stably bound in its initial docked conformation. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can provide insights into the conformational changes that may occur upon ligand binding. Although no specific MD simulation data for this compound is available, this technique would be invaluable for understanding its dynamic binding behavior with a target protein.

Exploration of Ligand-Induced Conformational Changes

The binding of a ligand to its protein target is a dynamic process that often involves conformational changes in both the ligand and the protein. These changes are crucial for achieving a stable and effective interaction. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in exploring these dynamic events at an atomic level.

For picolinamide derivatives, studies have shown that the binding event can induce significant conformational shifts in the target protein. For instance, in the case of c-Met kinase inhibitors, the binding of certain pyrrolo[2,3-b]pyridine derivatives, which can include a picolinamide moiety, has been shown to stabilize the enzyme in a specific conformation. sci-hub.se MD simulations of these complexes reveal that the protein structure can undergo adjustments to accommodate the ligand, with specific residues moving to form optimal interactions. These simulations can track the root-mean-square deviation (RMSD) of the protein backbone and ligand over time to assess the stability of the complex and identify key conformational changes. sci-hub.sebohrium.com

In the context of heat shock protein 90 (Hsp90) inhibitors, different scaffolds, including purine-based compounds that can be conceptually related to picolinamides, have been observed to induce distinct conformational changes. mdpi.com Some inhibitors favor an "open-loop" conformation, while others promote an extended helical state in a specific region of the protein. mdpi.com These ligand-induced conformational shifts are critical for the inhibitor's efficacy and selectivity. Understanding these changes allows for the rational design of molecules that can favor a particular protein conformation, leading to a desired biological outcome. researchgate.net

The following table summarizes representative findings on ligand-induced conformational changes in proteins targeted by picolinamide-related scaffolds:

| Target Protein | Ligand/Scaffold | Computational Method | Key Conformational Changes Observed | Reference |

| c-Met Kinase | Pyrrolo[2,3-b]pyridine derivatives | Molecular Dynamics (MD) Simulations | Stabilization of the enzyme in a specific active or inactive conformation; movement of key residues to optimize ligand binding. | sci-hub.sebohrium.com |

| Hsp90 | Purine-based inhibitors | X-ray Crystallography, MD Simulations | Adoption of either an "open-loop" or an extended α-helix conformation depending on the inhibitor scaffold. | mdpi.com |

| CSF-1R Kinase | Aminopyrimidine derivatives | Co-crystal Structures, MD Simulations | Transition between DFG-in and DFG-out conformations of the activation loop, influencing inhibitor binding affinity. | researchgate.net |

Estimation of Binding Free Energies

A critical aspect of drug design is to accurately predict the binding affinity of a ligand for its target. The binding free energy (ΔG) is a thermodynamic quantity that reflects the strength of this interaction. Various computational methods are employed to estimate binding free energies, with the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods being widely used due to their balance of accuracy and computational cost. researchgate.netnih.gov

For picolinamide-based inhibitors, MM/GBSA calculations have been successfully applied to rank compounds and understand the energetic contributions of different interactions. In a study on novel picolinamide derivatives as VEGFR-2 inhibitors, molecular docking followed by MM/GBSA calculations helped to rationalize the observed biological activities. nih.gov The calculated binding free energies (ΔG) showed a good correlation with the experimental inhibitory concentrations (IC50 values), with the most potent compounds exhibiting the most favorable calculated binding energies. nih.gov

These calculations can also be used to decompose the total binding free energy into contributions from individual residues or types of interactions (e.g., van der Waals, electrostatic, solvation). This decomposition provides valuable insights into which residues are key for binding and what forces drive the interaction. For instance, in the study of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, MM-PBSA calculations revealed that specific residues contributed significantly to the binding through van der Waals and electrostatic interactions. sci-hub.se

The table below presents examples of estimated binding free energies for picolinamide derivatives against their respective targets:

| Target Protein | Picolinamide Derivative | Computational Method | Calculated Binding Free Energy (kcal/mol) | Reference |

| VEGFR-2 | Compound 8j | Molecular Docking, MM/GBSA | -10.28 | nih.gov |

| VEGFR-2 | Compound 8l | Molecular Docking, MM/GBSA | -10.52 | nih.gov |

| c-Met Kinase | Designed compound D12 | MD simulations, MM-PBSA | (Specific value not provided, but stability confirmed) | sci-hub.se |

| mGlu1/5 Receptors | Various NAMs | MD simulations, MM/GBSA | Ranged from -41.97 to -59.53 (for different NAMs and receptors) | nih.gov |

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics encompasses a wide range of computational tools and techniques used to analyze, manage, and utilize chemical and biological data. nih.govresearchgate.netfu-berlin.de In the context of drug discovery, cheminformatics plays a crucial role in the design and optimization of compound libraries, as well as in the identification of novel drug candidates through virtual screening. researchgate.netresearchgate.netnih.gov

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. This approach can significantly reduce the time and cost associated with experimental high-throughput screening. For the discovery of novel picolinamide analogues, various virtual screening strategies can be employed.

One common approach is structure-based virtual screening , which utilizes the three-dimensional structure of the target protein. nih.gov Molecular docking is a key technique in this approach, where candidate molecules are computationally placed into the binding site of the target protein, and their binding affinity is estimated using a scoring function. nih.govmdpi.com This has been successfully applied in the discovery of picolinamide-based inhibitors for targets like VEGFR-2. nih.gov

Another approach is ligand-based virtual screening , which is used when the structure of the target protein is unknown. This method relies on the knowledge of existing active compounds. Pharmacophore modeling is a powerful ligand-based technique where a 3D model of the essential features required for biological activity is created based on a set of known active molecules. researchgate.net This pharmacophore model can then be used as a query to search for new compounds that match these features. This approach has been used to identify new c-Met inhibitors, a class where picolinamide derivatives have shown promise. researchgate.net

The following table summarizes different virtual screening and cheminformatics approaches that have been applied to the discovery of novel inhibitors with scaffolds related to picolinamide:

| Approach | Technique | Application Example | Outcome | Reference |

| Structure-Based Virtual Screening | Molecular Docking | Discovery of picolinamide-based VEGFR-2 inhibitors | Identification of compounds with potent in vitro activity. | nih.gov |

| Ligand-Based Virtual Screening | Pharmacophore Modeling | Identification of new c-Met inhibitors | Discovery of novel chemical scaffolds with inhibitory activity. | researchgate.net |

| Cheminformatics Analysis | Library Design and Filtering | Optimization of kinase inhibitor libraries | Creation of more efficient and targeted compound collections for screening. | nih.govmdpi.com |

| Combined Approach | Similarity and Pharmacophore Screening, Docking, and MM/GBSA | Discovery of LRRK2 inhibitors | Identification of potent and selective brain-penetrant inhibitors. | researchgate.net |

Advanced Research Methodologies and Future Directions

Development of Innovative High-Throughput Screening Platforms for N-(2-methoxyphenethyl)picolinamide Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries for biological activity. mdpi.comyoutube.com For this compound analogues, developing innovative HTS platforms is a critical first step. These platforms are typically cell-based or biochemical assays designed to identify "hits"—compounds that interact with a specific biological target. mdpi.com

The design of an HTS assay depends on the hypothesized target. For instance, given that various picolinamide (B142947) derivatives have shown activity as 11β-HSD1 inhibitors or antifungal agents, screening platforms could be tailored to these targets. nih.govnih.gov An HTS campaign might involve a luciferase-based reporter assay to measure the inhibition of a specific enzyme or a cell viability assay to screen for anticancer properties. mdpi.comnih.gov The process involves automated liquid handlers and robotic systems to test thousands of compounds in multi-well plates, generating vast amounts of data quickly and reproducibly. youtube.comnih.gov

Future platforms could integrate high-content screening (HCS), which uses automated microscopy to capture detailed cellular images, providing multi-parameter data on a compound's effects, such as changes in protein localization or cell morphology.

Table 1: Illustrative Data from a Hypothetical HTS Campaign for this compound Analogues This table represents example data and does not reflect actual experimental results.

| Compound ID | Analogue Structure | Target Inhibition (%) | Cell Viability (%) | Hit Classification |

| Ref-001 | This compound | 5% | 98% | Inactive |

| Ana-001 | R = 4-fluoro | 68% | 85% | Primary Hit |

| Ana-002 | R = 3-chloro | 45% | 91% | Moderate Hit |

| Ana-003 | R = 2-methyl | 12% | 95% | Inactive |

| Ana-004 | R = 4-methoxy | 72% | 78% | Primary Hit |

Integration of Chemogenomic Profiling and Proteomic Approaches

Once initial hits are identified, understanding their mechanism of action is paramount. Integrating chemogenomic profiling and advanced proteomic techniques provides a powerful approach to identify the specific biological targets of this compound and its analogues. mdpi.com

Chemogenomic profiling involves screening a compound against a library of genetically modified organisms (e.g., a yeast deletion library) to identify genes that confer sensitivity or resistance to the compound. nih.govmalariaworld.org This method was successfully used to identify Sec14p as the target for antifungal picolinamides, a strategy that could be directly applied to this compound. nih.govnih.gov

Chemical proteomics offers a suite of tools to directly identify protein-drug interactions within a complex biological sample. mdpi.compharmafeatures.com Techniques like affinity chromatography coupled with mass spectrometry can "pull down" the binding partners of an immobilized compound analogue. nih.gov Furthermore, label-free methods such as the Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and Stability of Proteins from Rates of Oxidation (SPROX) can detect target engagement by observing how drug binding affects a protein's stability, avoiding the need for chemical modification of the compound. pharmafeatures.comyoutube.com

Table 2: Methodologies for Target Deconvolution

| Methodology | Principle | Application to this compound |

| Chemogenomics | Identifies genetic modulators of compound sensitivity (e.g., HIP/HOP profiling). nih.gov | Uncovering the mechanism of action by revealing essential pathways affected by the compound. |

| Affinity Chromatography | Uses a "bait" version of the compound to capture binding proteins from cell lysates. nih.gov | Isolating and identifying direct protein targets and binding partners. |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon drug binding. youtube.com | Identifying targets in their native cellular environment without chemical labels. |

| Stable Isotope Labeling (SILAC) | Allows for quantitative comparison of protein abundance between treated and untreated cells. mdpi.compharmafeatures.com | Quantifying changes in protein expression or identifying binding partners with high precision. |

Design and Synthesis of this compound as Pharmacological Tool Compounds

To robustly study biological systems, researchers require pharmacological tool compounds—molecules with high potency, selectivity, and a well-understood mechanism of action. nih.gov Designing and synthesizing analogues of this compound specifically for this purpose is a key research direction. This involves creating derivatives that can be used to probe target biology.

The synthesis of picolinamides is well-established, typically involving the coupling of picolinic acid (or its activated form, like an acyl chloride) with a corresponding amine, in this case, 2-methoxyphenethylamine (B1581544). researchgate.net For tool compound development, this basic scaffold would be modified. For example, an alkyne or azide (B81097) group could be incorporated to allow for "click chemistry," enabling the attachment of fluorescent dyes for visualization in cells or biotin (B1667282) tags for affinity-based protein capture. nih.gov

The goal is to create a tool that minimally perturbs the original compound's activity while providing a handle for detection or purification. The design is often guided by computational modeling to predict how modifications will affect target binding. nih.gov

Strategic Lead Optimization and Development of Next-Generation Analogues

Lead optimization is the iterative process of modifying a hit compound to improve its drug-like properties, including potency, selectivity, and metabolic stability. patsnap.com For this compound, this strategy involves a detailed Structure-Activity Relationship (SAR) analysis. patsnap.comyoutube.com

Medicinal chemists would systematically modify different parts of the molecule:

The Picolinamide Ring: Substitutions on the pyridine (B92270) ring can influence binding affinity, selectivity, and physical properties.

The Amide Linker: While often conserved, minor modifications can affect conformation and stability.

The 2-Methoxyphenethyl Moiety: Changes to the methoxy (B1213986) group (e.g., position or replacement with other substituents) or the ethyl linker can drastically alter pharmacokinetic profiles and target engagement. nih.gov

This process, guided by computational modeling and repeated testing, aims to develop next-generation analogues with superior therapeutic potential. nih.govnih.gov Structural simplification is a key strategy to reduce molecular complexity and improve pharmacokinetic properties, potentially leading to candidates with better clinical outcomes. scienceopen.com

Table 3: Hypothetical Structure-Activity Relationship (SAR) for Lead Optimization This table represents example data and does not reflect actual experimental results.

| Compound | Modification (vs. Lead) | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Metabolic Stability (t½, min) |

| Lead | This compound | 850 | >10,000 | 15 |

| Gen2-01 | 2-Fluorophenethyl | 420 | >10,000 | 25 |

| Gen2-02 | 2,4-Dimethoxyphenethyl | 980 | 8,500 | 12 |

| Gen2-03 | 5-Chloro-picolinamide | 350 | 6,200 | 45 |

| Gen2-04 | 5-Chloro-picolinamide + 2-Fluorophenethyl | 75 | >20,000 | 90 |

Identification of Novel Therapeutic Applications and Unexplored Biological Targets

The picolinamide scaffold is chemically versatile, having been identified as a backbone for compounds with antifungal, anticancer, and metabolic disease-modifying properties. nih.govnih.govnih.gov A significant future direction for this compound is the exploration of novel therapeutic applications beyond its initial intended use.

This can be achieved through several strategies:

Phenotypic Screening: Testing the compound in a wide array of cell-based models for different diseases (e.g., neurodegenerative, inflammatory, infectious) can uncover unexpected activities. youtube.com

Target-Based Screening: If the compound's structure suggests potential interaction with a particular class of proteins (e.g., kinases, G-protein coupled receptors), it can be screened against panels of these targets. nih.gov

Serendipity and Cross-Disciplinary Analysis: Insights from one field of study can open up new avenues in another. The identification of picolinamides as antifungal agents, for instance, came from large-scale screening efforts not initially focused on that specific chemotype. nih.gov

A Chinese patent suggests that certain N-picolinamide compounds possess broad-spectrum bactericidal, insecticidal, and herbicidal activities, indicating that the utility of this chemical class may extend beyond human therapeutics into agricultural applications. google.com Exploring these unexplored biological targets and applications will be crucial for realizing the full potential of this compound and its derivatives. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.